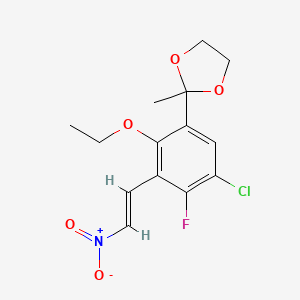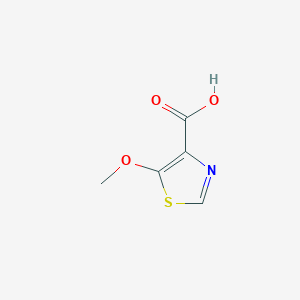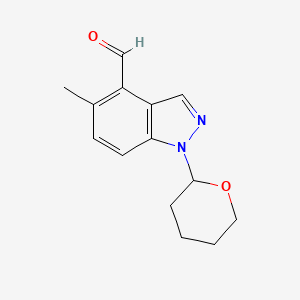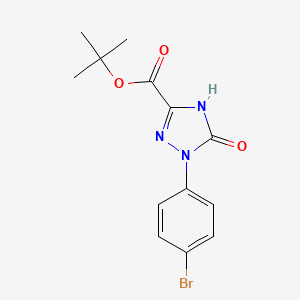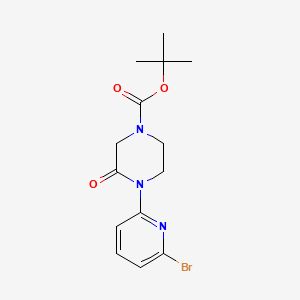
tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the bromopyridine moiety: This step involves the nucleophilic substitution reaction where a bromopyridine derivative is introduced to the piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, leading to modulation of their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
tert-Butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate: This compound features a diazepane ring instead of a piperazine ring, which may result in different biological activities and chemical properties.
tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate: This compound has an amino group instead of an oxo group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18BrN3O3 |
|---|---|
Peso molecular |
356.21 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)17-7-8-18(12(19)9-17)11-6-4-5-10(15)16-11/h4-6H,7-9H2,1-3H3 |
Clave InChI |
TYDCRAGZFQRYQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


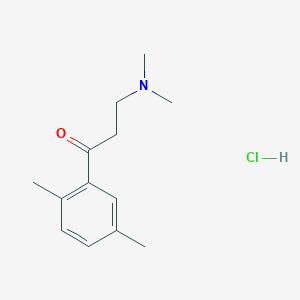
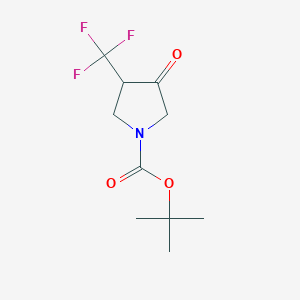
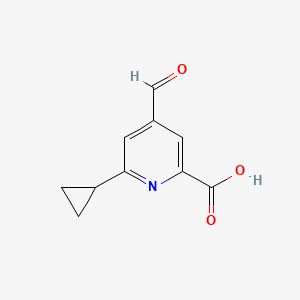
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
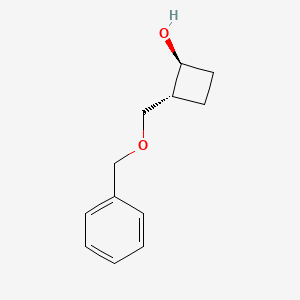
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
